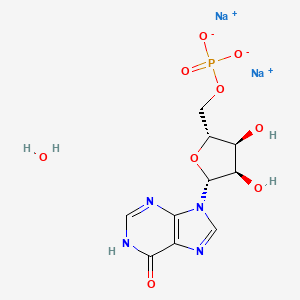
2-(2,4-二甲基-1,3-二氧戊环-2-基)乙酸乙酯
描述
Ethyl dimethyl dioxolane acetate(ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate) is an isomeric mixture of ethyl dimethyl dioxolane acetate. It is also referred to as ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate.
cis- And trans-ethyl 2, 4-dimethyl-1, 3-dioxolane-2-acetate, also known as 1, 3-dioxolane-2-acetic acid, 2, 4-dimethyl-, ethyl ester or acetoacetic acid, ethyl ester, 1, 2-propylene ketal, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. cis- And trans-ethyl 2, 4-dimethyl-1, 3-dioxolane-2-acetate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). cis- And trans-ethyl 2, 4-dimethyl-1, 3-dioxolane-2-acetate has been primarily detected in urine. Within the cell, cis- and trans-ethyl 2, 4-dimethyl-1, 3-dioxolane-2-acetate is primarily located in the cytoplasm. cis- And trans-ethyl 2, 4-dimethyl-1, 3-dioxolane-2-acetate has an apple, fresh, and fruity taste.
科学研究应用
有机合成
该化合物在有机合成中应用广泛 . 它经常用作各种化学反应的试剂 . 例如,它已被用于合成新型吲哚基和氧代色烯基黄酮衍生物 .
水解研究
2-(2,4-二甲基-1,3-二氧戊环-2-基)乙酸乙酯在碱性介质中的水解过程已在各种科学出版物中有所描述 . 此过程对于了解该化合物在不同环境中的行为及其在环境科学和废物管理等领域的潜在应用至关重要 .
生物基溶剂的开发
该化合物有潜力用于开发新的生物基溶剂 . 这涉及使用计算机模拟汉森溶解度参数 (HSP),实验性 Kamlet–Abboud–Taft 参数,选择绿色合成路线,然后进行应用测试和毒性测量 .
药物研究
在制药行业,该化合物可用于开发新药 . 例如,它已被用于合成新型吲哚基和氧代色烯基黄酮衍生物,这些衍生物已被研究其潜在的抗 HIV-1 活性 .
萃取工艺
2-(2,4-二甲基-1,3-二氧戊环-2-基)乙酸乙酯可用于萃取工艺 . 例如,它已被用于萃取非对映异构体羟胺 .
安全与处理
了解该化合物的安全性和处理方法对于其在各种应用中的使用至关重要 . 它被归类为危险品,在处理时必须采取特定的预防措施 .
作用机制
Target of Action
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate, also known as Ethyl acetoacetate propylene glycol ketal, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is used in the flavor and fragrance industry due to its fruity aroma . The interaction of this compound with its targets and the resulting changes are yet to be fully understood and require further investigation.
Result of Action
Given its use in the flavor and fragrance industry, it can be inferred that the compound may interact with olfactory receptors, but this requires further scientific validation .
生化分析
Biochemical Properties
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. The compound’s ester functional group is susceptible to hydrolysis by esterases, leading to the formation of corresponding acids and alcohols. Additionally, its dioxolane ring structure can undergo ring-opening reactions catalyzed by specific enzymes, further contributing to its versatility in biochemical pathways .
Cellular Effects
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of essential metabolites. Furthermore, its interaction with cellular membranes can impact membrane fluidity and permeability, influencing the overall cellular environment .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain hydrolases by forming stable complexes with the enzyme’s active site, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance catalytic activity. These interactions ultimately lead to alterations in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade when exposed to extreme pH or temperature variations. Long-term studies have shown that its impact on cellular function can vary, with initial exposure leading to acute changes in metabolic activity, followed by adaptive responses over extended periods .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various metabolites. The compound can be metabolized by esterases to produce acetic acid and corresponding alcohols, which are further processed in metabolic cycles. Additionally, its dioxolane ring can be cleaved by specific enzymes, leading to the formation of intermediate compounds that participate in energy production and biosynthetic pathways .
Transport and Distribution
Within cells and tissues, Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is transported and distributed through interactions with transporters and binding proteins. The compound can cross cellular membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. Its distribution is influenced by factors such as lipid solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it participates in energy metabolism, or in the endoplasmic reticulum, where it influences protein folding and processing. These localization patterns are essential for understanding its role in cellular physiology .
属性
IUPAC Name |
ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-11-8(10)5-9(3)12-6-7(2)13-9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIXJEIRJVOUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCC(O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047549 | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Soft, fruity notes | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.048-1.054 | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6290-17-1, 293292-51-0 | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293292-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6290-17-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)
